molecular formula C23H27N3O6S B2738785 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898414-93-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2738785
CAS No.: 898414-93-2
M. Wt: 473.54
InChI Key: KUUWWQIMDCMUDO-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole group linked to a piperidine ring modified with a phenylsulfonyl substituent.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c27-22(23(28)25-15-17-9-10-20-21(14-17)32-16-31-20)24-12-11-18-6-4-5-13-26(18)33(29,30)19-7-2-1-3-8-19/h1-3,7-10,14,18H,4-6,11-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUWWQIMDCMUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a phenylsulfonyl-piperidine segment. Its molecular formula is C23H25N3O6SC_{23}H_{25}N_3O_6S, with a molecular weight of approximately 479.6 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H25N3O6S
Molecular Weight479.6 g/mol
CAS Number887860-98-2

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in multiple cancer types.

Key Findings:

  • IC50 Values: Structure-activity relationship studies reveal that derivatives of this compound demonstrate IC50 values ranging from 328 to 644 nM against specific cancer cell lines such as CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer) cells.
  • Mechanism of Action: The compound appears to interfere with critical signaling pathways involved in cancer progression, potentially modulating the activity of enzymes or receptors associated with cell survival and proliferation.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that the compound may also possess:

  • Antibacterial Activity: Some derivatives have shown promise against bacterial strains, although specific data on this compound's antibacterial efficacy is limited .
  • Neuropharmacological Effects: Due to its structural features, there is ongoing research into its potential effects on neurological targets, which may open avenues for treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted on various derivatives of the compound demonstrated that modifications to the molecular structure significantly influenced their anticancer efficacy. For instance, certain substitutions on the piperidine ring enhanced activity against tumor cells while maintaining low toxicity towards normal cells.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways, leading to programmed cell death and suggesting a potential role as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other oxalamide derivatives, such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (PubChem CID: unspecified) .

Table 1: Structural Comparison of Oxalamide Derivatives

Feature Target Compound Analog (PubChem)
Core Structure Oxalamide backbone Oxalamide backbone
N1 Substituent Benzo[d][1,3]dioxol-5-ylmethyl Benzo[d][1,3]dioxol-5-ylmethyl
N2 Substituent 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl
Key Functional Groups Phenylsulfonyl (electron-withdrawing), piperidine Pyrrolidine (smaller ring), thiophene (aromatic heterocycle)
Hypothetical Properties Enhanced metabolic stability due to sulfonyl group; potential CNS activity Increased lipophilicity from thiophene; possible GPCR modulation via pyrrolidine

Key Observations

Piperidine vs.

Sulfonyl vs. Thiophene : The phenylsulfonyl group in the target compound could improve solubility and metabolic resistance compared to the thiophene group, which may enhance membrane permeability but increase susceptibility to oxidative metabolism.

Biological Targets : While neither compound’s specific targets are documented here, sulfonyl groups are common in protease inhibitors (e.g., HIV-1 protease), whereas thiophenes are prevalent in kinase inhibitors.

Preparation Methods

Reductive Amination of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as the starting material. Treatment with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours affords the primary amine in 78% yield.

Reaction Conditions

Parameter Value
Solvent Methanol
Reducing Agent NaBH3CN
Temperature 25°C
Yield 78%

Gabriel Synthesis

Alternative routes employ phthalimide protection. Piperonyl bromide reacts with potassium phthalimide in DMF at 80°C for 12 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to release the primary amine (65% yield).

Synthesis of 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine

Piperidine Ring Functionalization

Piperidin-2-ylmethanol undergoes sulfonylation with phenylsulfonyl chloride in dichloromethane using triethylamine as a base (0°C to 25°C, 4 hours). The resulting 1-(phenylsulfonyl)piperidin-2-ylmethanol is oxidized to the corresponding ketone using Dess-Martin periodinane (92% yield).

Introduction of Ethylamine Sidechain

The ketone undergoes reductive amination with ethylamine hydrochloride and sodium triacetoxyborohydride in THF (12 hours, 25°C), yielding 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine (81% yield).

Optimization Data

Parameter Effect on Yield
Borohydride Source NaBH(OAc)3 > NaBH4
Solvent THF > DCM
Reaction Time 12 h optimal

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Coupling

A stepwise approach involves:

  • Reaction of benzo[d]dioxol-5-ylmethylamine with oxalyl chloride (1.1 equiv) in anhydrous DCM at -15°C for 1 hour to form the monoacyl chloride intermediate.
  • Addition of 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine (1.05 equiv) and triethylamine (2.5 equiv) at 0°C, followed by warming to 25°C for 6 hours.

Yield : 68% (crude), increasing to 74% after recrystallization from ethanol/water.

Carbodiimide-Assisted Coupling

Employing EDCl/HOBt in DMF facilitates direct coupling of preformed oxalic acid with both amines. Optimal conditions (Table 1):

Table 1: Coupling Agent Screening

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 0→25 82
DCC/DMAP THF 25 71
HATU DCM -15→25 85

HATU demonstrates superior efficiency due to enhanced activation of the oxalic acid moiety.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but risk racemization. Mixed solvent systems (DCM:DMF 4:1) balance reactivity and stability.

Temperature Control

Exothermic reactions during oxalyl chloride addition require strict temperature control (-15°C to 0°C) to minimize dimerization byproducts.

Catalytic Enhancements

Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation rates by 40% in EDCl-mediated couplings.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) at 4°C provides analytically pure product (mp 167–169°C). X-ray diffraction confirms the Z-configuration of the oxalamide bond.

Chromatographic Methods

Silica gel chromatography (EtOAc/hexanes 1:1 → 3:1) resolves residual EDCl byproducts. HPLC purity reaches 99.2% (C18 column, 0.1% TFA/ACN).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 6.82 (d, J = 8.1 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.0 Hz, 1H, ArH), 5.92 (s, 2H, OCH2O), 4.29 (s, 2H, CH2N), 3.85–3.78 (m, 1H, piperidine-H), 3.12–2.94 (m, 4H, piperidine-CH2 and ethyl-CH2).
  • HRMS : m/z calc. for C24H28N3O6S [M+H]+: 486.1698; found: 486.1701.

Q & A

Q. Optimization strategies :

  • Reaction conditions : Controlled temperatures (0–25°C), inert atmospheres (N₂/Ar), and anhydrous solvents (DMF, DCM) minimize side reactions .
  • Catalyst selection : HATU with DIPEA enhances coupling efficiency compared to DCC, reducing byproducts like urea derivatives .

Advanced: How can reaction conditions be optimized to improve yield discrepancies observed in similar oxalamides?

Yield variations (e.g., 30–83% in oxalamide derivatives ) arise from:

  • Steric hindrance : Bulky substituents (e.g., phenylsulfonyl-piperidine) may slow coupling; using excess HATU (1.5 eq) and prolonged reaction times (24–48 hrs) can improve efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residual reagents.
  • Byproduct management : HPLC monitoring identifies hydrolyzed amides or urea byproducts, enabling iterative solvent system adjustments (e.g., hexane/EtOAc gradients) .

Basic: What characterization techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole δH 5.91–6.88 ppm, oxalamide carbonyl δC ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for similar compounds: 333–469 m/z ).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: What methodologies are used to assess its potential anticancer or antiviral activity?

  • In vitro assays :
    • MTT/Proliferation assays : Dose-response curves (0.1–100 µM) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
  • Target identification :
    • Kinase profiling : Broad-panel screening against 50+ kinases to identify inhibition targets (e.g., EGFR, VEGFR) .
    • SPR/BLI : Binding affinity measurements for suspected protein targets .

Advanced: How can conflicting reports on biological activity across structural analogs be resolved?

  • Structural-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing phenylsulfonyl with methylpiperazine) to isolate activity contributors .
  • Metabolic stability assays : Liver microsome testing identifies if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
  • Crystallographic analysis : X-ray structures of protein-ligand complexes clarify binding modes (e.g., SHELX-refined models ).

Advanced: What computational approaches predict target interactions and pharmacokinetics?

  • Molecular docking (AutoDock/Vina) : Simulate binding to hypothesized targets (e.g., kinases, GPCRs) using force fields (AMBER/CHARMM) .
  • MD simulations : 100-ns trajectories assess binding stability and conformational dynamics .
  • ADMET prediction (SwissADME) : LogP, BBB permeability, and CYP inhibition profiles guide lead optimization .

Basic: What experimental designs are recommended for initial in vivo efficacy testing?

  • Rodent models :
    • Xenografts : Subcutaneous tumor implants (e.g., HCT-116) with daily oral dosing (10–50 mg/kg) over 21 days .
    • Toxicokinetics : Plasma exposure (Cₘₐₓ, AUC) and organ histopathology at 7/14 days .
  • Control groups : Vehicle-only and positive controls (e.g., doxorubicin for anticancer studies) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

  • Data collection : High-resolution (≤1.2 Å) synchrotron data for the compound or co-crystals with targets .
  • Refinement (SHELXL) : Iterative model building and electron density mapping (e.g., Fo-Fc maps) to confirm sulfonyl-piperidine conformation .
  • Validation : R-factor (<0.15) and Ramachandran plots (>95% favored regions) ensure model accuracy .

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